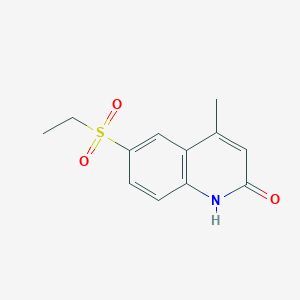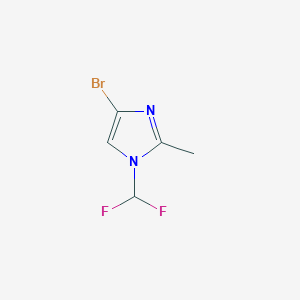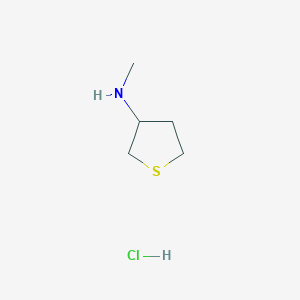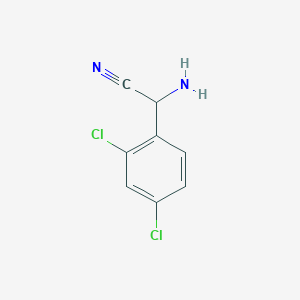![molecular formula C22H19N3O2S B2601153 N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide CAS No. 899735-64-9](/img/structure/B2601153.png)
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxybenzo[d]thiazole moiety, a pyridin-2-ylmethyl group, and a benzamide core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
作用機序
Target of Action
The primary target of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide is the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The action of this compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the formation of prostaglandins, thromboxanes, and prostacyclin, which are key players in inflammation and pain signaling .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of inflammation and pain signaling . This is achieved through the inhibition of COX enzymes and the subsequent reduction in the production of inflammatory mediators .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s anti-inflammatory properties can be influenced by the presence of other inflammatory agents in the environment . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other chemical substances .
生化学分析
Biochemical Properties
Similar compounds have shown to interact with various enzymes and proteins .
Cellular Effects
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide may have significant effects on various types of cells and cellular processes . It has been suggested that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide typically involves a multi-step process:
-
Formation of the Benzothiazole Core: : The initial step involves the synthesis of the 6-methoxybenzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 6-methoxybenzaldehyde under acidic conditions to form the benzothiazole ring.
-
Introduction of the Pyridin-2-ylmethyl Group: : The next step involves the alkylation of the benzothiazole derivative with pyridin-2-ylmethyl chloride in the presence of a base such as potassium carbonate to introduce the pyridin-2-ylmethyl group.
-
Formation of the Benzamide Core: : The final step involves the coupling of the intermediate product with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the benzamide core.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
-
Reduction: : Reduction reactions can target the benzamide core, potentially converting it to the corresponding amine.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridin-2-ylmethyl group, where nucleophiles can replace the pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
-
Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
-
Biology: : The compound has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties. It is often used in biological assays to study its effects on various cellular processes.
-
Medicine: : Due to its biological activities, the compound is being investigated as a potential therapeutic agent for the treatment of inflammatory diseases, infections, and cancer.
-
Industry: : The compound can be used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.
類似化合物との比較
N-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide can be compared with other benzamide derivatives and benzothiazole-containing compounds:
-
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(morpholino)benzamide
-
Uniqueness: : The presence of the methoxy group at the sixth position of the benzothiazole ring and the pyridin-2-ylmethyl group distinguishes this compound from other similar compounds
By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-15-6-5-7-16(12-15)21(26)25(14-17-8-3-4-11-23-17)22-24-19-10-9-18(27-2)13-20(19)28-22/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXADJSQDYTILA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(benzylsulfanyl)-N-{2-[3-(pyrazin-2-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2601078.png)

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)


![N'-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2601088.png)


![5-({4-[(2-Chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2601092.png)

